molecular formula C15H29N3O3 B7928273 {2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester

{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester

Cat. No.: B7928273
M. Wt: 299.41 g/mol
InChI Key: FOPFLGRUZVXQIR-UHFFFAOYSA-N
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Description

"{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester" is a synthetic carbamate derivative featuring a cyclohexyl core substituted with an ethyl-amino group linked to a 2-amino-acetyl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, making it a common protective group in medicinal chemistry.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, analogous to tert-butyl carbamate derivatives described in the context of antipsychotic agents like Cariprazine . Its design incorporates hydrogen bond donors (e.g., amino groups) and acceptors (e.g., carbonyls), which may influence receptor binding or enzymatic interactions .

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-18(13(19)10-16)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPFLGRUZVXQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between "{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester" and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP (XLogP3) Hydrogen Bond Donors/Acceptors Applications/Findings
This compound Not explicitly listed Estimated C15H28N3O3 ~310–320 g/mol 2-Amino-acetyl, ethyl-amino, tert-butyl ester ~2.7 (estimated) 3 donors / 4 acceptors Likely intermediate for CNS-targeting drugs
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 1353943-66-4 C15H27ClN2O3 318.84 g/mol Chloro-acetyl, ethyl-amino, tert-butyl ester 2.7 1 donor / 3 acceptors Higher electrophilicity due to chloro group; potential alkylating agent
tert-Butyl (2-(2-aminoacetamido)cyclohexyl)(cyclopropyl)carbamate 1353964-29-0 C16H29N3O3 311.42 g/mol Cyclopropyl, amino-acetyl, tert-butyl ester Not provided 3 donors / 4 acceptors Enhanced steric bulk from cyclopropyl may affect binding kinetics
(2-Amino-benzyl)-carbamic acid tert-butyl ester 162046-50-6 C12H18N2O2 222.29 g/mol Benzyl, amino, tert-butyl ester 1.542 2 donors / 3 acceptors Aromatic systems may improve π-π stacking in receptor interactions
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 1289386-75-9 C15H23ClN4O2 326.82 g/mol Pyrimidinyl, chloro, tert-butyl ester Not provided 2 donors / 4 acceptors Heterocyclic moiety could enhance kinase inhibition

Structural and Functional Insights

  • Substituent Effects: The amino-acetyl group in the target compound facilitates hydrogen bonding, which is absent in the chloro-acetyl analog . This difference may impact solubility and biological activity. Cyclohexyl vs. Benzyl: The cyclohexyl core (chair conformation) offers conformational flexibility, whereas the benzyl group in CAS 162046-50-6 introduces rigidity and aromaticity . tert-Butyl Carbamate: Common across all compounds, this group improves metabolic stability by shielding reactive amines from enzymatic degradation .

Key Research Findings

Physicochemical Properties: The amino-acetyl group increases polarity compared to chloro analogs, as evidenced by higher hydrogen bond donor counts (3 vs. 1) .

Synthetic Pathways : Similar compounds are synthesized via TBTU-mediated coupling or Boc-protection strategies, as seen in the preparation of pyrrolo[2,3-d]pyrimidine derivatives .

Pharmacokinetic Implications : tert-Butyl carbamates generally enhance blood-brain barrier penetration, critical for CNS-targeting agents .

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